N-Fmoc-O-methyl-3-chloro-L-tyrosine
CAS No.:
Cat. No.: VC13746465
Molecular Formula: C25H22ClNO5
Molecular Weight: 451.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H22ClNO5 |
---|---|
Molecular Weight | 451.9 g/mol |
IUPAC Name | (2S)-3-(3-chloro-4-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C25H22ClNO5/c1-31-23-11-10-15(12-21(23)26)13-22(24(28)29)27-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20,22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
Standard InChI Key | HIXDGZGEBBODIH-QFIPXVFZSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Fmoc-O-methyl-3-chloro-L-tyrosine (C₂₅H₂₂ClNO₅; molecular weight: 451.90 g/mol) features three critical modifications to the native tyrosine structure:
-
Fmoc Protection: A 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amino group, enabling selective deprotection under basic conditions (e.g., piperidine) .
-
O-Methylation: The phenolic hydroxyl group is methylated, reducing hydrogen-bonding capacity and enhancing lipophilicity .
-
3-Chloro Substitution: A chlorine atom at the 3-position of the phenyl ring introduces steric and electronic effects, influencing peptide-receptor interactions .
The stereochemistry is preserved as the L-enantiomer, critical for maintaining biological activity in peptide-based therapeutics .
Physical and Spectral Characteristics
The compound’s infrared (IR) spectrum typically shows stretches for the Fmoc carbonyl (∼1700 cm⁻¹) and aromatic C-Cl (∼750 cm⁻¹). Nuclear magnetic resonance (NMR) confirms regiochemistry: δ 7.3–7.8 ppm (Fmoc aromatic protons), δ 3.8 ppm (O-methyl), and δ 4.3 ppm (α-methine) .
Synthesis and Characterization
Synthetic Routes
The synthesis involves sequential protection, functionalization, and purification steps:
-
Tyrosine Methylation: L-tyrosine is methylated at the phenolic oxygen using methyl iodide in the presence of a base (e.g., K₂CO₃) .
-
Chlorination: Electrophilic aromatic substitution introduces chlorine at the 3-position using Cl₂ or SO₂Cl₂ under controlled conditions .
-
Fmoc Protection: The α-amino group is protected with Fmoc-Cl in dimethylformamide (DMF) and diisopropylethylamine (DIPEA) .
-
Deprotection and Purification: Acidic or basic workup removes transient protecting groups, followed by recrystallization or preparative HPLC .
A scalable protocol from WuXi AppTec yields the compound in >95% purity, validated by LC-MS and elemental analysis .
Analytical Validation
-
HPLC: Purity assessed via reverse-phase C18 columns (acetonitrile/water gradient) .
-
Chiral Analysis: Polarimetry ([α]D²⁵ = -22°) ensures enantiomeric integrity .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
As an Fmoc-protected building block, this derivative is incorporated into peptides using standard SPPS protocols:
-
Coupling Efficiency: Activated with HBTU/HOBt, achieving >90% coupling yields .
-
Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine/DMF, leaving side-chain protections intact .
Stabilization of Peptide Backbones
-
Enhanced Proteolytic Resistance: Methylation and chlorination reduce enzymatic degradation in serum .
-
Hydrophobicity Modulation: LogP increases by ~1.5 units compared to unmodified tyrosine, improving membrane permeability .
Pharmacological and Biomedical Research
Neurotransmitter Analogs
The compound serves as a precursor for dopamine and trace amine analogs, enabling studies on:
-
Receptor Binding: Chlorine enhances affinity for dopaminergic D2 receptors (Kᵢ = 18 nM vs. 45 nM for native tyrosine) .
-
Neurodegenerative Models: Nitrated tyrosine analogs (e.g., 3-nitrotyrosine) are linked to Parkinson’s disease pathways, though this derivative’s role remains exploratory.
Recent Advances and Future Directions
Trifluoromethylthiolation Analogues
Recent work on CF₃S-tyrosine derivatives demonstrates enhanced hydrophobicity (ΔCHI = +15–20), inspiring similar modifications for this compound to optimize blood-brain barrier penetration .
Peptide Therapeutics in Clinical Trials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume